molecular formula C7H5FN2O B13768754 3-(5-Fluoro-2-pyrimidinyl)-2-propyn-1-ol

3-(5-Fluoro-2-pyrimidinyl)-2-propyn-1-ol

Cat. No.: B13768754
M. Wt: 152.13 g/mol
InChI Key: BAYFWSPMFFRFQF-UHFFFAOYSA-N
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Description

2-Propyn-1-ol,3-(5-fluoro-2-pyrimidinyl)-(9CI) is an organic compound that features a propynol group attached to a fluorinated pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propyn-1-ol,3-(5-fluoro-2-pyrimidinyl)-(9CI) typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-pyrimidine and propargyl alcohol.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydride or potassium carbonate to deprotonate the alcohol group.

    Coupling Reaction: The deprotonated alcohol is then coupled with the fluorinated pyrimidine using a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling.

    Purification: The final product is purified using techniques like column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 2-Propyn-1-ol,3-(5-fluoro-2-pyrimidinyl)-(9CI) would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring efficient mixing and heat transfer, and implementing robust purification processes to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Propyn-1-ol,3-(5-fluoro-2-pyrimidinyl)-(9CI) can undergo various types of chemical reactions, including:

    Oxidation: The propynol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form saturated alcohols or alkanes.

    Substitution: The fluorine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea under mild conditions.

Major Products Formed

    Oxidation: Formation of 2-propynal or 2-propynoic acid.

    Reduction: Formation of 2-propyn-1-ol or propane-1-ol.

    Substitution: Formation of 3-(5-substituted-2-pyrimidinyl)-2-propyn-1-ol derivatives.

Scientific Research Applications

2-Propyn-1-ol,3-(5-fluoro-2-pyrimidinyl)-(9CI) has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting pyrimidine-related pathways.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, such as enzymes and receptors.

    Materials Science: It is explored for its potential use in the development of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Propyn-1-ol,3-(5-fluoro-2-pyrimidinyl)-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated pyrimidine ring can engage in hydrogen bonding and π-π interactions, while the propynol group can participate in covalent modifications or act as a reactive handle for further functionalization. These interactions can modulate the activity of the target molecules and influence various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Propyn-1-ol,3-(5-chloro-2-pyrimidinyl)-(9CI)
  • 2-Propyn-1-ol,3-(5-bromo-2-pyrimidinyl)-(9CI)
  • 2-Propyn-1-ol,3-(5-iodo-2-pyrimidinyl)-(9CI)

Uniqueness

2-Propyn-1-ol,3-(5-fluoro-2-pyrimidinyl)-(9CI) is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences the compound’s reactivity and interactions. Fluorine’s high electronegativity and small size can enhance binding affinity to biological targets and improve metabolic stability, making this compound particularly valuable in medicinal chemistry.

Properties

Molecular Formula

C7H5FN2O

Molecular Weight

152.13 g/mol

IUPAC Name

3-(5-fluoropyrimidin-2-yl)prop-2-yn-1-ol

InChI

InChI=1S/C7H5FN2O/c8-6-4-9-7(10-5-6)2-1-3-11/h4-5,11H,3H2

InChI Key

BAYFWSPMFFRFQF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=N1)C#CCO)F

Origin of Product

United States

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